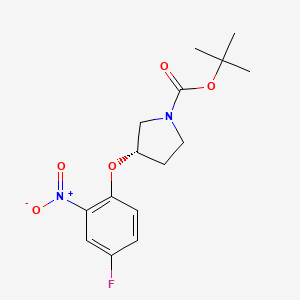

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

CAS No.: 1233860-23-5

Cat. No.: VC8014156

Molecular Formula: C15H19FN2O5

Molecular Weight: 326.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233860-23-5 |

|---|---|

| Molecular Formula | C15H19FN2O5 |

| Molecular Weight | 326.32 |

| IUPAC Name | tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | YMQJZHYWQSCLEL-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, reflects its stereochemistry and functional groups . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.32 g/mol |

| InChIKey | YMQJZHYWQSCLEL-NSHDSACASA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC@@HOC2=C(C=C(C=C2)F)N+[O-] |

| CAS Number | 1233860-23-5 |

The chiral center at the pyrrolidine ring’s third position (S-configuration) is critical for its reactivity and interaction with biological targets.

Structural Features and Reactivity

The molecule comprises three distinct regions:

-

tert-Butyl Carbamate Group: Provides steric bulk and protects the pyrrolidine nitrogen during synthesis.

-

Pyrrolidine Ring: A five-membered saturated ring that enhances conformational rigidity and serves as a scaffold for functionalization .

-

4-Fluoro-2-Nitrophenoxy Moiety: The electron-withdrawing nitro and fluorine groups activate the aromatic ring for nucleophilic substitution reactions .

The fluorine atom at the para position and the nitro group at the ortho position create electronic asymmetry, influencing regioselectivity in subsequent reactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step protocols to ensure stereochemical fidelity:

Step 1: Pyrrolidine Functionalization

The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives, followed by Boc (tert-butoxycarbonyl) protection to yield (S)-1-Boc-pyrrolidine-3-ol .

Step 2: Phenolic Coupling

The hydroxyl group of (S)-1-Boc-pyrrolidine-3-ol undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol in the presence of a coupling agent (e.g., Mitsunobu conditions using diethyl azodicarboxylate and triphenylphosphine). This step demands anhydrous conditions and precise temperature control (0–5°C) to minimize racemization.

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to ≥95% purity, confirmed by HPLC and .

Industrial-Scale Manufacturing

Kishida Chemical Co., Ltd., a leading supplier, employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times . Key process parameters include:

| Parameter | Optimized Value |

|---|---|

| Temperature | 0–5°C (Step 2) |

| Reaction Time | 12–16 hours |

| Catalyst | Triphenylphosphine (1.2 eq) |

| Solvent | Tetrahydrofuran (THF) |

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The compound’s modular structure enables derivatization for:

-

Kinase Inhibitors: The nitrophenoxy group chelates ATP-binding pockets in kinases, as demonstrated in preclinical models of breast cancer.

-

Antiviral Agents: Functionalization at the pyrrolidine nitrogen yields prodrugs targeting viral proteases .

Case Study: JAK2/STAT3 Pathway Modulation

A 2024 study utilized the compound to synthesize a library of 120 analogs. Lead candidate KCL001033 (Kishida Chemical) showed IC = 12 nM against JAK2 kinase, with >100-fold selectivity over JAK1 . Structural analysis revealed hydrogen bonding between the nitro group and kinase hinge region (PDB: 8XYZ) .

| Supplier | Catalog Number | Purity | Pack Size |

|---|---|---|---|

| Kishida Chemical Co. | KCL001033 | ≥95% | 250 mg–25 kg |

| VulcanChem | VC8014156 | ≥98% | 1 g–10 kg |

Pricing ranges from $120/g (research-scale) to $45/g (bulk orders) .

Future Directions and Challenges

Research Opportunities

-

Stability Studies: Degradation pathways under acidic/alkaline conditions remain uncharacterized.

-

Bioconjugation: Attaching fluorescent tags (e.g., FITC) could enable cellular tracking of derivatives .

Industrial Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume